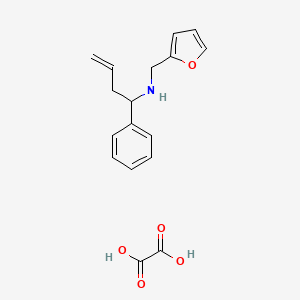![molecular formula C14H19N5O3 B11771952 rel-((3AR,4R,6R,6aS)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)methanol](/img/structure/B11771952.png)
rel-((3AR,4R,6R,6aS)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound rel-((3AR,4R,6R,6aS)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)methanol is a complex organic molecule with significant potential in various scientific fields. This compound features a purine base, which is a fundamental component of nucleotides, the building blocks of DNA and RNA. Its unique structure, combining a purine base with a cyclopentane ring and a dioxolane moiety, makes it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rel-((3AR,4R,6R,6aS)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)methanol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopentane ring, the introduction of the dioxolane moiety, and the attachment of the purine base. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as crystallization, chromatography, and recrystallization would be employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
rel-((3AR,4R,6R,6aS)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)methanol: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form different derivatives.
Substitution: The purine base can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while nucleophilic substitution on the purine base could introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
rel-((3AR,4R,6R,6aS)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)methanol: has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its structural similarity to nucleotides makes it useful in studying DNA and RNA interactions, as well as enzyme-substrate interactions.
Industry: It can be used in the development of new materials and as a precursor for various chemical products.
作用機序
The mechanism of action of rel-((3AR,4R,6R,6aS)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The purine base can mimic natural nucleotides, allowing it to bind to nucleotide-binding sites on enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar compounds include other purine derivatives such as:
Adenosine: A naturally occurring nucleoside with various biological roles.
Guanosine: Another nucleoside involved in cellular processes.
6-Mercaptopurine: A purine analog used in chemotherapy.
rel-((3AR,4R,6R,6aS)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)methanol: is unique due to its combination of a purine base with a cyclopentane ring and a dioxolane moiety, which imparts distinct chemical and biological properties.
特性
分子式 |
C14H19N5O3 |
|---|---|
分子量 |
305.33 g/mol |
IUPAC名 |
[(3aS,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]methanol |
InChI |
InChI=1S/C14H19N5O3/c1-14(2)21-10-7(4-20)3-8(11(10)22-14)19-6-18-9-12(15)16-5-17-13(9)19/h5-8,10-11,20H,3-4H2,1-2H3,(H2,15,16,17)/t7-,8-,10-,11+/m1/s1 |
InChIキー |
ZPYBQTVZVONOSP-OYBPUVFXSA-N |
異性体SMILES |
CC1(O[C@@H]2[C@H](C[C@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)N)CO)C |
正規SMILES |
CC1(OC2C(CC(C2O1)N3C=NC4=C(N=CN=C43)N)CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-7-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B11771875.png)

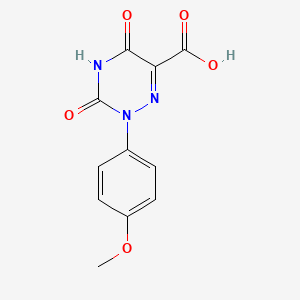

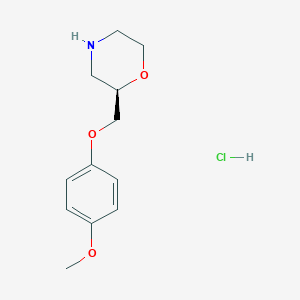
![tert-Butyl 2-(ethylthio)-4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B11771904.png)
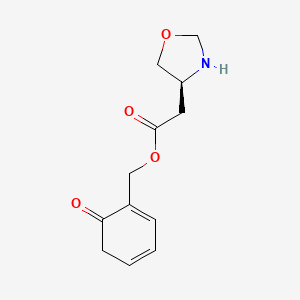

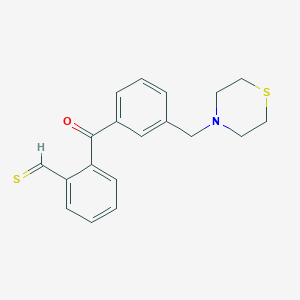
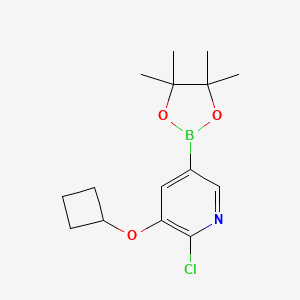
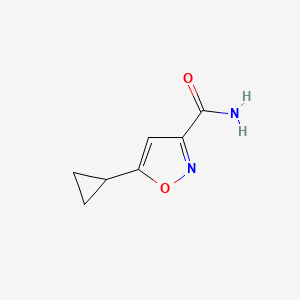
![2-(Benzo[d]thiazol-2-ylthio)-5-nitrobenzoic acid](/img/structure/B11771935.png)

